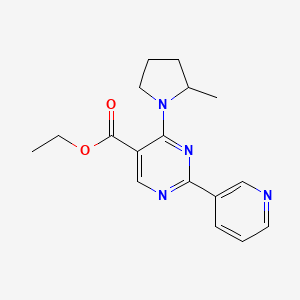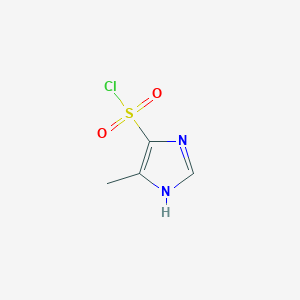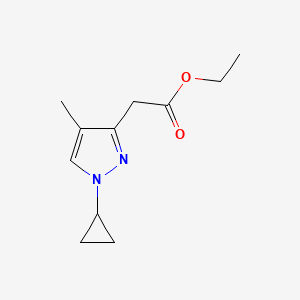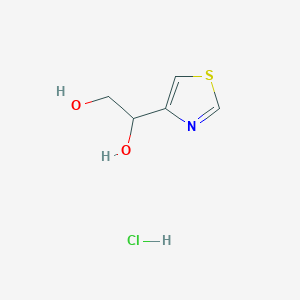
ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EMPPC) is an organic compound that has been used in various scientific research applications. It is a derivative of pyrrolidine, a heterocyclic organic compound that is composed of a five-membered ring of nitrogen and carbon atoms. EMPPC is a chiral compound, meaning it can exist in two forms that are mirror images of each other. It is an important compound for research into the synthesis of organic compounds, as well as for its potential applications in drug discovery and development.
Scientific Research Applications
Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, drug discovery, and drug development. In particular, it has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used as an intermediate in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Additionally, this compound has been used as a structural probe in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, such as pyridines and pyrimidines. Additionally, it is thought to act as an intermediate in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, such as pyridines and pyrimidines. Additionally, it is thought to act as an intermediate in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate in laboratory experiments include its low cost and its ability to catalyze the synthesis of organic compounds. Additionally, it is relatively stable, making it suitable for use in a variety of laboratory conditions. The main limitation of using this compound in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Future Directions
The potential future directions for research into ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate include the development of new synthetic methods for its production, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to new insights into its potential uses in medicine. Finally, further research into its solubility could lead to the development of new methods for its use in laboratory experiments.
Synthesis Methods
Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be synthesized through a variety of methods, including the Knoevenagel condensation, the Beckmann rearrangement, and the Stork enamine reaction. The most commonly used method is the Knoevenagel condensation, which involves the reaction of an aldehyde and a ketone with a primary amine. This reaction produces an imine, which is then converted to an amide with the addition of a carboxylic acid. The final product of the reaction is the desired this compound.
properties
IUPAC Name |
ethyl 4-(2-methylpyrrolidin-1-yl)-2-pyridin-3-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-23-17(22)14-11-19-15(13-7-4-8-18-10-13)20-16(14)21-9-5-6-12(21)2/h4,7-8,10-12H,3,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHUTWQPQMYCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)



![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)



![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)
![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)